molecular formula C22H25N3O B2999820 N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1144453-60-0

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide

Katalognummer B2999820
CAS-Nummer: 1144453-60-0
Molekulargewicht: 347.462
InChI-Schlüssel: VCZITSQFCURDQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide, commonly known as BIA 10-2474, is a drug that was developed by the French pharmaceutical company, Biotrial. It was initially intended to be used as a painkiller and was undergoing clinical trials when a tragic incident occurred, leading to the death of one volunteer and severe neurological damage to several others. Despite this setback, BIA 10-2474 remains an interesting compound due to its unique structure and potential applications in scientific research.

Wirkmechanismus

BIA 10-2474 acts as a reversible inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce various effects.
Biochemical and Physiological Effects:
Studies have shown that BIA 10-2474 can produce analgesic effects in animal models of pain. It has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, BIA 10-2474 has been shown to increase food intake and reduce body weight in animal models of obesity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BIA 10-2474 in lab experiments is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, BIA 10-2474 does not interact with other enzymes or receptors in the body, reducing the risk of off-target effects. However, the toxicity of BIA 10-2474 has raised concerns about its use in lab experiments. The tragic incident during clinical trials has highlighted the need for careful evaluation of the safety of compounds before they are used in humans.

Zukünftige Richtungen

For research on BIA 10-2474 could include:
1. Further investigation of its analgesic effects and potential use as a painkiller.
2. Exploration of its anxiolytic and antidepressant-like effects and potential use in treating anxiety and depression.
3. Investigation of its effects on appetite regulation and potential use in treating obesity.
4. Development of safer and more effective FAAH inhibitors based on the structure of BIA 10-2474.
In conclusion, BIA 10-2474 is a complex compound that has potential applications in scientific research. Its specificity for FAAH inhibition and potential therapeutic effects make it an interesting target for further investigation. However, the tragic incident during clinical trials has highlighted the need for careful evaluation of the safety of compounds before they are used in humans.

Synthesemethoden

BIA 10-2474 is a complex molecule that requires multiple steps for synthesis. The first step involves the reaction of 1-benzylpiperidine with 1H-indole-1-acetic acid to form N-(1-benzylpiperidin-4-yl)-1H-indole-1-acetamide. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, BIA 10-2474.

Wissenschaftliche Forschungsanwendungen

BIA 10-2474 has been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(17-25-15-10-19-8-4-5-9-21(19)25)23-20-11-13-24(14-12-20)16-18-6-2-1-3-7-18/h1-10,15,20H,11-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZITSQFCURDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.